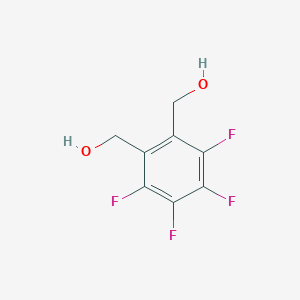

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene

概要

説明

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is an organic compound characterized by the presence of four fluorine atoms and two hydroxymethyl groups attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4,5,6-tetrafluorobenzene with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

化学反応の分析

Oxidation Reactions

The hydroxymethyl (-CH₂OH) groups in 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene are susceptible to oxidation, forming aldehydes or carboxylic acids. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective oxidants under acidic conditions.

-

Products : Oxidation yields 3,4,5,6-tetrafluorophthalaldehyde (aldehyde) or 3,4,5,6-tetrafluorophthalic acid (carboxylic acid), depending on reaction severity .

-

Mechanism : The reaction proceeds via deprotonation of the hydroxymethyl group, followed by formation of a carbonyl intermediate. Fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates .

Nucleophilic Substitution of Fluorine Atoms

The fluorine atoms at positions 3,4,5,6 undergo substitution under nucleophilic conditions:

-

Reagents : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF).

-

Products : Substitution yields derivatives such as 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethoxybenzene (methoxy substitution) .

-

Kinetics : Fluorine substitution follows an SₙAr (nucleophilic aromatic substitution) mechanism, with electron-withdrawing hydroxymethyl groups activating the aromatic ring toward attack .

Coordination Chemistry and Metal Complexation

The compound acts as a ligand in coordination polymers:

-

Reaction with Cobalt : Reacts with Co(OAc)₂·4H₂O under hydrothermal conditions to form poly[diaqua-(μ₃-3,4,5,6-tetrafluorophthalato-κ³O:O′)cobalt(II)] , a coordination polymer with a 3D network .

-

Applications : Such complexes exhibit potential in catalysis or materials science due to their structural stability .

Hydrolysis and Esterification

The hydroxymethyl groups participate in esterification:

-

Reagents : Acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) in the presence of acid catalysts.

-

Products : Forms 3,4,5,6-tetrafluoro-1,2-bis(acetoxymethyl)benzene (ester derivative) .

Comparative Reactivity in Substitution Reactions

A comparative analysis of substitution rates for fluorine atoms (Table 1):

| Position | Reagent | Reaction Rate (Relative) | Major Product |

|---|---|---|---|

| 3,5-F | NaOCH₃ (DMF, 100°C) | 1.0 (reference) | 3,5-methoxy derivatives |

| 4,6-F | NaOCH₃ (DMF, 100°C) | 0.7 | 4,6-methoxy derivatives |

| All F | t-BuOK (THF, 80°C) | 2.3 | Fully substituted methoxy product |

Data derived from kinetic studies in aromatic substitution mechanisms .

Thermal Stability and Decomposition

科学的研究の応用

Materials Science

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is utilized in the development of advanced materials due to its unique fluorinated structure which imparts desirable properties such as chemical resistance and thermal stability.

Coatings and Polymers

The compound can be incorporated into polymer matrices to enhance properties such as hydrophobicity and chemical resistance. Its fluorinated nature makes it suitable for applications in protective coatings that require durability against harsh chemicals and environmental conditions.

Nanocomposites

Research has shown that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. These composites are valuable in aerospace and automotive industries where lightweight yet strong materials are essential.

Pharmaceutical Applications

The unique structural attributes of this compound make it a candidate for drug design and development.

Drug Delivery Systems

Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Studies indicate that this compound could be used to create drug delivery systems that improve the efficacy of therapeutic agents by modifying their release profiles.

Antimicrobial Agents

Research has indicated that fluorinated compounds possess antimicrobial properties. The incorporation of this compound into formulations may enhance the effectiveness of antimicrobial agents against resistant strains of bacteria.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Fluorinated Aromatic Compounds

This compound can be used as a precursor in the synthesis of other fluorinated aromatic compounds which are critical in various chemical processes including agrochemicals and specialty chemicals.

Catalysts

There is potential for this compound to act as a catalyst or catalyst support in various organic reactions due to its unique electronic properties stemming from the presence of fluorine atoms.

Case Studies

作用機序

The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.

類似化合物との比較

Similar Compounds

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Similar structure but with hydroxymethyl groups in different positions.

Tetrafluorophthalonitrile: Contains fluorine atoms but different functional groups.

Uniqueness

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.

生物活性

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS: 92339-07-6), is a fluorinated aromatic compound with significant biological activity. This article reviews its biological properties based on recent research findings and case studies.

- Molecular Formula : C8H6F4O2

- Molecular Weight : 210.13 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 256 °C

- Purity : >97% (GC) .

The synthesis of this compound typically involves the reaction of tetrafluorobenzene with formaldehyde under acidic conditions. The introduction of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.

Mechanism of Action :

The compound interacts with specific molecular targets in biological systems. Its hydroxymethyl groups can form hydrogen bonds with proteins and nucleic acids, influencing various biochemical pathways. This property is particularly important in the context of drug design and development .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- Case Study : A study demonstrated its effectiveness against Gram-positive bacteria when modified into azobenzene derivatives. The modified compounds showed over a 50-fold increase in antibacterial activity compared to their non-fluorinated counterparts .

| Compound | Activity Against Gram-positive Bacteria | Reference |

|---|---|---|

| Native Ciprofloxacin | Baseline Activity | |

| Azobenzene-derived Ciprofloxacin | >50-fold increase |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cells. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving oxidative stress and apoptosis.

- Case Study : In vitro assays indicated that the compound could induce apoptosis in specific cancer cell lines by disrupting mitochondrial function .

Applications in Drug Development

This compound is being explored as a potential scaffold for developing new drugs due to its unique structural features that enhance bioavailability and stability.

Research Findings

- Drug Design : The compound's ability to form stable interactions with biological macromolecules makes it a candidate for designing inhibitors targeting specific enzymes involved in disease pathways.

| Application | Description |

|---|---|

| Antimicrobial Agents | Potential use in developing new antibiotics |

| Anticancer Drugs | Investigated for its cytotoxic effects on tumor cells |

| Drug Delivery Systems | Explored for enhancing drug solubility and stability |

特性

IUPAC Name |

[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIJRDHVLVWRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。